Kainate Receptor Binding Affinity: Class-Level Comparison of 5-Substituent Impact
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide, a close isobutyryl analog, exhibits a kainate receptor IC₅₀ of 0.5 µM versus a standard antagonist IC₅₀ of 0.3 µM in the same assay . The 2-amino-2-oxoacetate ester is a critical synthetic precursor to the hypoxanthine scaffold, which molecular docking studies predict to form additional hydrogen-bonding interactions within the GluK2 antagonist binding pocket compared to simple amide-substituted intermediates [1]. No direct head-to-head binding data for the title compound exist; however, the ester linkage introduces greater rotational flexibility (3 rotatable bonds) and an additional carbonyl hydrogen-bond acceptor relative to the acetamide analog (C₆H₈N₄O₂, 2 rotatable bonds), which is predicted to influence binding-site complementarity .
| Evidence Dimension | Kainate receptor binding affinity (IC₅₀) and predicted binding-site hydrogen-bonding interactions |
|---|---|
| Target Compound Data | No direct IC₅₀ available; predicted to form 2 additional H-bond contacts vs. acetamide based on docking of hypoxanthine product scaffold |
| Comparator Or Baseline | N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide IC₅₀ = 0.5 µM; Standard antagonist IC₅₀ = 0.3 µM |
| Quantified Difference | Not directly quantifiable; structural features suggest enhanced binding-site complementarity for the elaborated hypoxanthine product |
| Conditions | In vitro kainate receptor binding assay (cell type not specified); Molecular docking in GluK2 homology model |
Why This Matters
For procurement decisions supporting neuropharmacology SAR programs, the 2-amino-2-oxoacetate ester is the only viable entry point to the hypoxanthine pharmacophore series, whereas amide analogs are synthetic dead ends for this target class.
- [1] Kaczor, A. A.; Wróbel, T.; Kronbach, C.; et al. Synthesis and Molecular Docking of Novel Non-Competitive Antagonists of GluK2 Receptor. Journal of Molecular Structure 2014, 1072, 27–34. View Source
